molecular formula C26H31N3O5 B2729863 Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899972-38-4

Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No. B2729863
CAS RN: 899972-38-4
M. Wt: 465.55
InChI Key: VSLFSVCXGGNHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C26H31N3O5 and its molecular weight is 465.55. The purity is usually 95%.
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Scientific Research Applications

Spiropiperidine Compounds

Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate belongs to a class of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines] compounds. These compounds demonstrate affinity for σ1- and σ2-receptors, as explored through radioligand binding assays using guinea pig brain and rat liver membrane preparations. The study by Maier and Wünsch (2002) highlights that specific structural features, like a benzyl residue at the piperidine nitrogen atom and a methoxy group, are advantageous for high σ1-receptor affinity (Maier & Wünsch, 2002).

Synthesis and Pharmacological Activities

The synthesis of related spiropiperidine lactam compounds as acetyl-CoA carboxylase inhibitors has been reported. This synthesis involved a streamlined process requiring only one chromatography procedure, as detailed by Huard et al. (2012). These compounds, including the related N-2 tert-butyl pyrazolospirolactam core, were synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate and showed promise as novel ACC inhibitors (Huard et al., 2012).

Applications in Novel Heterocyclic Systems

The compound is related to various other fused heterocyclic systems, such as pyrazolo[4′,3′:5,6]pyrano[2,3-d][ ]oxazin-5-one derivatives. These derivatives have been synthesized and evaluated for antioxidant and anticancer activities. The study by Mahmoud et al. (2017) provides insight into the chemical and pharmacological potential of these novel fused heterocyclic systems, which share structural similarities with the compound (Mahmoud, El-Bordany & Elsayed, 2017).

Antimicrobial Activity

Research into similar pyridine derivatives has shown that these compounds, synthesized from 2-amino substituted benzothiazoles, display antimicrobial activity against various strains of bacteria and fungi. Patel et al. (2011) explored these compounds' variable and modest antimicrobial activities, which adds to the pharmacological relevance of this class of compounds (Patel, Agravat & Shaikh, 2011).

properties

IUPAC Name

ethyl 7-ethoxy-2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-4-32-23-8-6-7-20-22-17-21(18-9-11-19(31-3)12-10-18)27-29(22)26(34-24(20)23)13-15-28(16-14-26)25(30)33-5-2/h6-12,22H,4-5,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLFSVCXGGNHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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